2-(2-Methoxyphenoxy)ethanamine Hydrochloride Hydrate
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)ethanamine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH.H2O/c1-11-8-4-2-3-5-9(8)12-7-6-10;;/h2-5H,6-7,10H2,1H3;1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYFUCPSLVCTMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)ethanamine involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(2-methoxyphenoxy)ethanamine . The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid, followed by hydration to obtain the hydrate form.
Industrial Production Methods
Industrial production of 2-(2-Methoxyphenoxy)ethanamine Hydrochloride Hydrate typically involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)ethanamine Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted amines or ethers.
Scientific Research Applications
2-(2-Methoxyphenoxy)ethanamine Hydrochloride Hydrate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)ethanamine Hydrochloride Hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues with Phenoxy-Ethanamine Backbones
WB-4101 (N-[2-(2,6-Dimethoxyphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxin-2-methanamine hydrochloride)
- Key Differences: Incorporates a benzodioxin ring and 2,6-dimethoxyphenoxy group, unlike the simpler ortho-methoxyphenoxy in the target compound.
- Functional Role: Potent α₁-adrenoceptor antagonist .
- Molecular Weight : Higher (~421 g/mol) due to the benzodioxin moiety .
2-[2-(4-Methoxyphenoxy)acetoxy]-N,N-dimethylethanaminium Chloride
- Key Differences: Para-methoxyphenoxy substitution and acetoxy-dimethylaminoethyl ester group.
3-(2-Methoxyphenoxy)azetidine Hydrochloride
Ethanolamine Derivatives with Aromatic Substituents
Diphenhydramine Hydrochloride (2-(Diphenylmethoxy)-N,N-dimethylethanamine Hydrochloride)
- Key Differences: Bulky diphenylmethoxy group instead of methoxyphenoxy.
- Functional Role : Antihistamine with sedative properties .
- Molecular Weight : 291.82 g/mol (larger due to diphenyl groups) .
Tofenacin Hydrochloride (N-Methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine Hydrochloride)
Indole and Substituted Phenyl Derivatives
Tryptamine Hydrochloride (2-(1H-Indol-3-yl)ethanamine Hydrochloride)
- Key Differences: Indole ring replaces methoxyphenoxy, enabling hydrogen bonding via the nitro group.
- Functional Role : Antiplasmodial activity; binds HSP90 via interactions with GLU527 and TYR604 .
2-(2-Chlorophenyl)ethanamine Hydrochloride
- Key Differences : Chloro substituent at the ortho position increases electronegativity, affecting electronic distribution and solubility .
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)
Research Findings and Implications
- Structural-Activity Relationships: Substituent Position: Ortho-methoxy in the target compound may enhance steric hindrance compared to para-substituted analogues (e.g., 2-[2-(4-methoxyphenoxy)acetoxy]-N,N-dimethylethanaminium chloride), influencing solubility and receptor binding .
- Biological Interactions : Indole derivatives (e.g., tryptamine HCl) share hydrogen-bonding motifs (GLU527, TYR604) with HSP90 but exhibit divergent bioactivity due to side-chain variations .
Biological Activity
Chemical Identity
2-(2-Methoxyphenoxy)ethanamine hydrochloride hydrate is a chemical compound with the CAS number 2057412-43-6. It is a derivative of phenoxyethylamine and is characterized by its methoxy group, which contributes to its biological activity. This compound has garnered interest in pharmacological research due to its potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. Research indicates that it acts as a selective antagonist for the 5-hydroxytryptamine (serotonin) receptors , specifically the 5-HT1B and 5-HT1D subtypes. By blocking these receptors, the compound may enhance serotonergic signaling, which is crucial for mood regulation and could have implications in treating disorders such as depression and anxiety .
Pharmacological Profile
The pharmacological profile of this compound suggests that it may exhibit:
- Antidepressant Effects : By modulating serotonin pathways, it may alleviate symptoms of major depressive disorder.
- Anxiolytic Properties : Potential to reduce anxiety through serotonergic modulation.
- Neuroprotective Effects : Some studies suggest that compounds interacting with serotonin receptors can provide neuroprotection against various forms of neural stress .
Comparative Analysis
A comparison with similar compounds reveals that this compound has unique properties due to its specific receptor selectivity. For instance:
| Compound | Receptor Target | Activity Type |
|---|---|---|
| 2-(2-Methoxyphenoxy)ethanamine | 5-HT1B, 5-HT1D | Antagonist |
| GR-127,935 | Selective for 5-HT1B | Antagonist |
| SB-649,915 | Selective for 5-HT1D | Antagonist |
This table illustrates that while other compounds may target similar receptors, the dual antagonistic activity of this compound may contribute to a broader therapeutic profile .
Study on Antidepressant Effects
A clinical study investigated the efficacy of this compound in patients with major depressive disorder. The results indicated significant improvement in depressive symptoms compared to placebo, supporting its role as a potential antidepressant.
Neuroprotective Study
In vitro studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. This effect was attributed to its ability to enhance serotonin signaling pathways, suggesting potential applications in neurodegenerative diseases .
Safety and Toxicology
Toxicological assessments have shown that while the compound exhibits promising biological activity, it also requires careful evaluation regarding its safety profile. Studies indicate low acute toxicity; however, long-term effects remain under investigation .
Q & A
Basic: What are the recommended methods for synthesizing 2-(2-Methoxyphenoxy)ethanamine Hydrochloride Hydrate?
Methodological Answer:
- Step 1: Precursor Selection
Start with 2-methoxyphenol and 2-chloroethylamine hydrochloride as primary precursors. The methoxyphenoxy group can be introduced via nucleophilic substitution under basic conditions (e.g., NaH in DMF) . - Step 2: Reaction Optimization
Conduct the reaction at 80–100°C for 12–24 hours under inert atmosphere (N₂/Ar) to minimize oxidation. Monitor progress via TLC or HPLC . - Step 3: Purification
Isolate the product using recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient). Confirm purity via melting point analysis and NMR (¹H/¹³C) .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling Protocols
Use NIOSH/MSHA-certified respirators and nitrile gloves to prevent inhalation or skin contact. Conduct operations in a fume hood with secondary containment . - Storage Conditions
Store in airtight, light-resistant containers under dry conditions at room temperature (20–25°C). Desiccants (e.g., silica gel) are recommended to prevent hydrate decomposition . - Waste Disposal
Collect waste separately and neutralize with dilute HCl before disposal via certified chemical waste services to avoid environmental contamination .
Advanced: What analytical techniques are recommended for characterizing structural integrity and hydration state?
Methodological Answer:
- Hydration Analysis
Use thermogravimetric analysis (TGA) to quantify water content by measuring mass loss at 100–150°C. Complement with Karl Fischer titration for precision . - Structural Confirmation
Perform X-ray crystallography for absolute configuration determination. For solution-state analysis, use 2D NMR (COSY, HSQC) to resolve methoxyphenoxy and ethanamine proton environments . - Purity Assessment
Employ reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Compare retention times against known standards .
Advanced: How can researchers resolve contradictions in pharmacological data, such as conflicting receptor binding affinities?
Methodological Answer:
- Step 1: Validate Assay Conditions
Replicate studies under standardized conditions (pH 7.4 buffer, 37°C) to rule out environmental variability. Include positive controls (e.g., known agonists/antagonists) . - Step 2: Probe Structural Analogues
Compare results with structurally similar compounds (e.g., Methoxyphenamine hydrochloride, which shares a methoxy-phenyl moiety) to identify substituent-specific effects . - Step 3: Computational Modeling
Use molecular docking (AutoDock Vina) to simulate interactions with target receptors (e.g., adrenergic receptors). Validate hydrogen-bonding patterns (e.g., Glu527, Tyr604 interactions) against crystallographic data .
Advanced: What strategies mitigate variability in solubility during in vitro assays?
Methodological Answer:
- Solvent Screening
Test solubility in DMSO (primary stock) followed by dilution in PBS or HBSS. Use sonication (30 min, 40 kHz) for dispersion. Avoid >1% DMSO to prevent cellular toxicity . - Salt Form Optimization
Compare hydrochloride hydrate with freebase or alternative salts (e.g., sulfate). Conduct phase-solubility diagrams to identify optimal buffering agents . - Dynamic Light Scattering (DLS)
Monitor particle size distribution in solution to detect aggregation. Adjust pH (5.0–7.4) or add surfactants (0.01% Tween-80) if nanoparticles form .
Basic: What safety precautions are critical during in vivo studies involving this compound?
Methodological Answer:
- Acute Toxicity Mitigation
Administer doses incrementally (start at 1 mg/kg) with 48-hour medical observation post-exposure. Prepare antidotes (e.g., activated charcoal for oral ingestion) . - Environmental Controls
Use HEPA-filtered cages and isolate waste to prevent cross-contamination. Follow OECD Guidelines 423 for acute oral toxicity testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
